Home > Products > Screening Compounds P46275 > Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride
Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride - 1803560-76-0

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride

Catalog Number: EVT-2801280
CAS Number: 1803560-76-0
Molecular Formula: C10H24Cl3N3O2
Molecular Weight: 324.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat leukemia. It is typically formulated as a salt of 4-methylpiperazine. The freebase form of Imatinib was crystallized from a mixture with arginine. []

Relevance: Imatinib freebase and Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride share the 4-methylpiperazine moiety. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a highly selective Janus Kinase 1 (JAK1) inhibitor. It demonstrates good preclinical pharmacokinetics and enhanced antitumor activity when combined with the EGFR inhibitor osimertinib in preclinical non-small cell lung cancer models. []

Relevance: Similar to Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride, AZD4205 incorporates 4-methylpiperazine within its structure. []

Compound Description: PHA739358, also known as Danusertib, is an antitumor agent. The provided paper details several synthetic schemes for this compound, with yields ranging from 20-25%. []

Relevance: Both PHA739358 and Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride share the common structural feature of 4-methylpiperazine. []

2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-(methyl)amino]ethoxy]-N-methyl-N-[3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Compound Description: This compound, described as a free base and its acid addition salts, functions as a bradykinin B1 receptor antagonist. The paper focuses on its acid addition salts and their potential as pharmaceutical agents. []

Relevance: This compound is structurally related to Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride through the presence of the 4-methylpiperazine group. []

Compound Description: This research investigates a series of 1-(4-methylpiperazin-1-yl)isoquinoline derivatives with various heteroaromatic substituents at the C-3 position for their anticancer activity. The study analyzes the influence of different substituents on the anticancer activity of these derivatives. []

Relevance: The 1-(4-methylpiperazin-1-yl)isoquinolines discussed in this paper and Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride share the common structural element of 4-methylpiperazine. []

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]benzamide

Compound Description: This compound acts as a PDGF receptor tyrosine kinase inhibitor, potentially useful for treating diseases influenced by angiotensin II. The paper discusses its use in combination with other antihypertensive agents. [, , ]

Relevance: The compound and Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride are related by the inclusion of the 4-methylpiperazine structural motif. [, , ]

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 exhibits dual activity as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. The research suggests potential therapeutic benefits for diarrhea-predominant irritable bowel syndrome (d-IBS). []

Relevance: While TZB-30878 doesn't contain the 4-methylpiperazine moiety, it does feature a piperazine ring that is substituted at the 4-position, linking it structurally to Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride. []

3-Z-[1-(4-(N-((4-Methylpiperazin-1-yl)methylcarbonyl)-N-methylamino)anilino)-1-phenylmethylene]-6-methoxycarbonyl-2-indolinone monoethanesulfonate

Compound Description: This compound, provided as a monoethanesulfonate salt, is investigated for its medicinal properties. []

Relevance: This compound and Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride both incorporate the 4-methylpiperazine structural unit. []

Compound Description: These compounds demonstrated potent hypolipidemic activity in rodents by reducing serum cholesterol and triglyceride levels. []

Relevance: Compounds 5 and 17 share the 4-methylpiperazine structural feature with Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride. []

4-(((4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide

Compound Description: This compound is a potent and highly selective ADAMTS-4 inhibitor. It was discovered using DNA-encoded library technology and shows promise as a potential therapeutic agent for osteoarthritis. []

Relevance: The compound and Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride both contain the 4-methylpiperazine structural feature. []

4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol (F06)

Compound Description: F06 is an ERCC1-XPF inhibitor. It potentiates the cytotoxicity of platinum-based drugs and cyclophosphamide in cancer cells. []

Relevance: Both F06 and Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride share the common structural element of 4-methylpiperazine. []

3-((4-amino-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione (KMP-10)

Compound Description: KMP-10 is a hydantoin-triazine derivative with promising activity as a 5-HT6R ligand. It has shown significant anxiolytic and precognitive properties, as well as some anti-obesity properties in vivo. []

Relevance: KMP-10 and Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride share the common structural element of 4-methylpiperazine. []

3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide (LY2119620)

Compound Description: LY2119620 is a selective positive allosteric modulator (PAM) for M2/M4 muscarinic receptors. While not suitable for therapeutic use due to cardiovascular liability, it is a valuable tool for research. [, ]

Relevance: LY2119620 and Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride both incorporate the 4-methylpiperazine structural element. [, ]

4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol (ARN5187/1)

Compound Description: ARN5187, also known as 1, is a dual inhibitor of REV-ERBβ and autophagy and showed improved cytotoxicity against BT-474 breast cancer cells compared to chloroquine. []

Relevance: ARN5187 and Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride share the common structural element of 4-methylpiperazine. []

(2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-(4-methylpiperazin-1-yl)thiazol-4-yl)ethoxy]phenyl}propionic acid (24)

Compound Description: Compound 24 is a potent and selective PPARgamma agonist with increased solubility compared to its analog (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid. []

Relevance: Compound 24 and Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride are related as they both share the 4-methylpiperazine structural feature. []

5-(4-Methylpiperazin-1-yl)methyl-4-(3-nitrophenyl)-2-phenylthiazole (FR75094/3b)

Compound Description: FR75094, also known as 3b, is a 4-arylazole derivative that showed significant anti-anoxic activity, anti-lipid peroxidation activity and inhibited arachidonate-induced cerebral edema in rats. []

Relevance: FR75094 and Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride are related as they both share the 4-methylpiperazine structural feature. []

Overview

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3O2. It is classified as an amino acid derivative and is notable for its potential applications in pharmacology, particularly in the treatment of various neurological disorders. The compound is characterized by the presence of a methylpiperazine moiety, which may enhance its bioactivity and pharmacokinetic properties.

Source

This compound can be sourced from chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical development. It is also referenced in patents related to drug formulations and therapeutic applications, indicating its relevance in medicinal chemistry .

Classification

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride falls under the category of:

  • Amino Acid Derivatives: Due to the presence of an amino group.
  • Pharmaceutical Compounds: Relevant for drug development and therapeutic uses.
Synthesis Analysis

The synthesis of methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride generally involves multiple steps, including the preparation of intermediates and subsequent reactions to form the final product.

Methods

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as methyl 2-amino butanoate.
  2. Piperazine Modification: The introduction of the piperazine ring is achieved through nucleophilic substitution reactions, where a suitable piperazine derivative is reacted with the amino acid precursor.
  3. Hydrochloride Formation: The final trihydrochloride salt form can be obtained by reacting the base form of the compound with hydrochloric acid, ensuring solubility and stability in aqueous environments.

Technical Details

The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor reactions and characterize intermediates.

Molecular Structure Analysis

The molecular structure of methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride can be represented as follows:

Structure

  • Molecular Formula: C10H18Cl3N3O2
  • Molecular Weight: Approximately 303.62 g/mol
  • Structural Features:
    • A central butanoate backbone.
    • An amino group at position 2.
    • A piperazine ring substituted at position 4.

Data

The compound's structure can be visualized using molecular modeling software, providing insights into its three-dimensional conformation and potential interaction sites for biological targets.

Chemical Reactions Analysis

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride can participate in various chemical reactions relevant to its function as a pharmaceutical agent.

Reactions

  1. Acylation Reactions: The amino group can undergo acylation to form amides or esters, which may enhance its pharmacological properties.
  2. Cyclization Reactions: Under certain conditions, the piperazine moiety may participate in cyclization reactions that could lead to novel compounds with altered activity profiles.

Technical Details

The reactivity of this compound is influenced by electronic effects from both the amino group and the piperazine ring, which can affect its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action for methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride is primarily linked to its interaction with neurotransmitter systems in the central nervous system.

Process

  1. Receptor Binding: The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and neuronal excitability.
  2. Signal Transduction: Upon binding to receptors, it may initiate intracellular signaling cascades that result in physiological effects relevant to treating conditions like spinal muscular atrophy or other neurodegenerative diseases.

Data

Pharmacological studies are essential to elucidate its specific targets and mechanisms, often involving in vitro assays followed by in vivo evaluations.

Physical and Chemical Properties Analysis

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride exhibits several physical and chemical properties that are crucial for its application in drug formulation.

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of multiple hydrochloride groups.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but should be protected from moisture.
  • Melting Point: Specific melting point data should be determined experimentally for precise applications.
Applications

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride has several scientific uses:

  1. Pharmaceutical Development: Its potential as a therapeutic agent for treating neurological disorders makes it a candidate for further research.
  2. Research Tool: It can be utilized in studies exploring neurotransmitter systems and receptor pharmacology.
  3. Drug Formulation: Its solubility profile allows it to be formulated into various dosage forms for clinical use.

Properties

CAS Number

1803560-76-0

Product Name

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride

IUPAC Name

methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate;trihydrochloride

Molecular Formula

C10H24Cl3N3O2

Molecular Weight

324.67

InChI

InChI=1S/C10H21N3O2.3ClH/c1-12-5-7-13(8-6-12)4-3-9(11)10(14)15-2;;;/h9H,3-8,11H2,1-2H3;3*1H

InChI Key

TYDLGKPXYWCMGR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(C(=O)OC)N.Cl.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.